N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is an organic compound that features a benzamide core linked to a thiophene ring via a dimethylaminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzoyl chloride and 3-thiophenemethanol.
Step 1: The benzoyl chloride is reacted with 3-thiophenemethanol in the presence of a base such as triethylamine to form the intermediate benzoyl thiophene.
Step 2: The intermediate is then subjected to a reductive amination reaction with dimethylamine and a reducing agent like sodium cyanoborohydride to yield N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to the corresponding amine under strong reducing conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, especially under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Used in studies involving enzyme inhibition and receptor binding.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostics: Could be used in the development of diagnostic tools due to its unique chemical properties.
Industry
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The dimethylamino group can enhance its binding affinity to biological targets, while the thiophene ring can contribute to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)benzamide: Lacks the thiophene ring, which may reduce its electronic properties.
N-(2-(methylamino)-2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a methylamino group instead of dimethylamino, potentially altering its binding affinity and reactivity.
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is unique due to the combination of its dimethylamino group and thiophene ring, which together enhance its chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-17(2)14(13-8-9-19-11-13)10-16-15(18)12-6-4-3-5-7-12/h3-9,11,14H,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIGIKKYIFRENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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